Tigecycline (open C-ring D-ring) Quinone
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Overview
Description
Tigecycline (open C-ring D-ring) Quinone is a derivative of Tigecycline, a glycylcycline antibiotic known for its broad-spectrum activity against various bacterial pathogens. This compound is characterized by the opening of the C-ring and D-ring in its quinone structure, which imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tigecycline (open C-ring D-ring) Quinone involves multiple steps, starting from the parent compound, Tigecycline. The process typically includes selective oxidation and ring-opening reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
Tigecycline (open C-ring D-ring) Quinone undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more quinone derivatives.
Reduction: Reduction reactions can revert the quinone to its hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
Tigecycline (open C-ring D-ring) Quinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: Investigated for its potential as an antimicrobial agent against resistant bacterial strains.
Medicine: Explored for its therapeutic potential in treating infections caused by multidrug-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference standard in pharmaceutical research
Mechanism of Action
The mechanism of action of Tigecycline (open C-ring D-ring) Quinone involves its interaction with bacterial ribosomes. It binds to the 30S ribosomal subunit, inhibiting protein synthesis by blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acids into elongating peptide chains, effectively halting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Tigecycline: The parent compound, known for its broad-spectrum antibacterial activity.
Minocycline: Another glycylcycline antibiotic with similar mechanisms of action but different resistance profiles.
Doxycycline: A tetracycline antibiotic with a similar structure but different pharmacokinetic properties.
Uniqueness
Tigecycline (open C-ring D-ring) Quinone is unique due to its modified quinone structure, which imparts distinct chemical and biological properties. This modification allows it to circumvent some of the resistance mechanisms that affect other tetracycline antibiotics, making it a valuable compound in the fight against multidrug-resistant bacterial infections .
Properties
Molecular Formula |
C26H32N4O8 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
4-[[6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide |
InChI |
InChI=1S/C26H32N4O8/c1-26(2,3)28-10-17(32)29-14-9-15(30(4)5)12-6-11(8-16(31)18(12)22(14)35)7-13-20(33)23(36)19(25(27)38)24(37)21(13)34/h9,11,28,33,35,37H,6-8,10H2,1-5H3,(H2,27,38)(H,29,32) |
InChI Key |
YHJHYYJWUGHMDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC(CC(=O)C2=C1O)CC3=C(C(=O)C(=C(C3=O)O)C(=O)N)O)N(C)C |
Origin of Product |
United States |
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